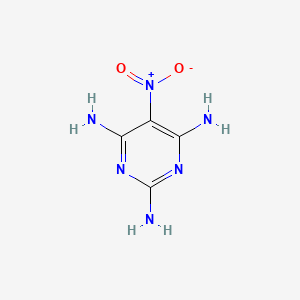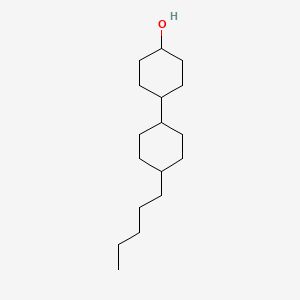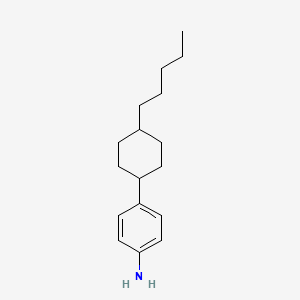![molecular formula C15H16N2O5S B1305458 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-24-4](/img/structure/B1305458.png)
3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex molecule that appears to be derived from bicyclic and aromatic precursors with the inclusion of sulfonyl and carbamoyl functional groups. This molecule is not directly discussed in the provided papers, but its structure suggests it is a product of advanced organic synthesis techniques involving multiple steps, including cyclization reactions and functional group transformations.
Synthesis Analysis
The synthesis of complex molecules like 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid likely involves multiple steps. One of the starting materials could be ethyl bicyclo[2.2.1]-hept-5-en-2-endo-carboxylate, which, as described in the first paper, can undergo a Prins reaction to yield various rearranged products . This reaction involves formic acid and paraformaldehyde in the presence of sulfuric acid, leading to Wagner-Meerwein type rearrangements and lactonization products. Although the exact synthesis route for the compound is not provided, similar methodologies could be applied to introduce the carbamoyl and sulfonyl groups.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, featuring a bicyclic heptene core with an exocyclic carboxylic acid group. The presence of a 4-sulfamoylphenyl group suggests a substitution reaction has taken place, introducing a sulfonyl group attached to an aromatic ring. The carbamoyl group is another functional moiety that would be attached to the bicyclic core, possibly through a carbonyl linkage. The exact positions of these groups would be determined by the specific synthetic steps and the reactivity of the intermediates involved.
Chemical Reactions Analysis
The compound's chemical reactivity would be influenced by its functional groups. The sulfonyl group could potentially be involved in further sulfonation reactions or act as an electron-withdrawing group, affecting the reactivity of the aromatic ring. The carbamoyl group could engage in reactions typical of amides, such as nucleophilic acyl substitution. The bicyclic core could undergo additional cycloaddition reactions or be involved in rearrangements similar to those described in the first paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid would be influenced by its molecular structure. The presence of multiple polar functional groups suggests that the compound would have a relatively high solubility in polar solvents. The bicyclic structure could impart a degree of rigidity to the molecule, potentially affecting its crystal structure and melting point. The compound's acidity, reactivity, and stability would be determined by the nature of the functional groups and the bicyclic framework.
The second paper discusses a novel cyclization reaction of o-carboxyphenyl and o-carbamoylphenyl sulfoxides, which could be relevant to the synthesis of the compound . The described cyclization reactions involve intramolecular nucleophilic attacks leading to heterocyclic compounds. While the exact reactions for the compound of interest are not detailed, similar cyclization strategies could be part of its synthesis pathway.
properties
IUPAC Name |
3-[(4-sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c16-23(21,22)11-5-3-10(4-6-11)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20)(H2,16,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJMUKFUQIZYJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389650 |
Source


|
| Record name | 3-[(4-Sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803324 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-((4-Sulfamoylphenyl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
CAS RN |
436811-24-4 |
Source


|
| Record name | 3-[(4-Sulfamoylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50389650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)


![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)



![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)